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Compound of Interest

Compound Name: Boc-Gly-OH-15N

Cat. No.: B558797 Get Quote

For researchers in structural biology, drug development, and proteomics, Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for elucidating protein structure,

dynamics, and interactions at atomic resolution. The power of modern protein NMR heavily

relies on the incorporation of stable isotopes, most commonly Nitrogen-15 (¹⁵N) and Carbon-13

(¹³C), into the protein of interest. The choice between these labeling strategies is a critical

decision that profoundly impacts experimental feasibility, data quality, and overall project cost.

This guide provides an objective comparison of ¹⁵N- and ¹³C-labeled amino acids for protein

NMR, supported by experimental data and detailed protocols to aid researchers in making

informed decisions.

Key Differences and Applications
The fundamental distinction between ¹⁵N and ¹³C labeling lies in the specific nuclei that are

made NMR-active. ¹⁵N labeling targets the nitrogen atoms in the protein backbone and in the

side chains of certain amino acids, while ¹³C labeling enriches the carbon backbone and side

chains. This seemingly simple difference has significant consequences for the type of

information that can be obtained and the complexity of the resulting NMR spectra.

¹⁵N labeling is often the first step in protein NMR studies. The resulting 2D ¹H-¹⁵N

Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a unique "fingerprint" of

the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the

protein backbone.[1] This experiment is invaluable for assessing sample quality, studying

protein folding, and mapping binding interfaces upon ligand titration. For smaller proteins
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(typically < 15 kDa), it is possible to achieve backbone resonance assignment using only a ¹⁵N-

labeled sample through experiments like ¹⁵N-NOESY and ¹⁵N-TOCSY.

¹³C labeling, often performed in conjunction with ¹⁵N labeling (double labeling), provides a

much more detailed view of the protein. With ¹³C enrichment, it becomes possible to perform a

suite of triple-resonance experiments that correlate the backbone ¹H, ¹⁵N, and ¹³C nuclei.

These experiments are the cornerstone of sequential backbone assignment for larger proteins,

a prerequisite for determining the three-dimensional structure. Furthermore, ¹³C labeling allows

for the investigation of side-chain conformations and dynamics, providing a more complete

picture of the protein's structure and function. The larger chemical shift dispersion of ¹³C

compared to ¹⁵N generally leads to better spectral resolution, which is crucial for resolving the

many signals in a protein's NMR spectrum.[2]

Quantitative Comparison
The choice between ¹⁵N and ¹³C labeling involves a trade-off between the level of detail

required, the size of the protein, and the project budget. The following tables summarize the

key quantitative differences between the two approaches.
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Feature ¹⁵N Labeling ¹³C Labeling
Dual ¹⁵N/¹³C
Labeling

Natural Abundance ~0.37% ~1.1% N/A

Primary Use

Protein fingerprinting,

folding assessment,

ligand binding,

dynamics of the

backbone N-H bond.

Side-chain analysis,

detailed structural

studies.

Backbone and side-

chain resonance

assignment for

structure

determination.

Key Experiments

¹H-¹⁵N HSQC, ¹⁵N-

edited

NOESY/TOCSY, ¹⁵N

relaxation

experiments.

¹H-¹³C HSQC, HCCH-

TOCSY.

HNCA, HN(CO)CA,

HNCACB,

CBCA(CO)NH,

HNCO.

Information Content
Backbone amide

information.

Carbon backbone and

side-chain

information.

Comprehensive

backbone and side-

chain information.

Spectral Complexity

Relatively simple, one

peak per non-proline

residue in the ¹H-¹⁵N

HSQC.

More complex due to

the larger number of

carbon atoms.

Highly complex,

requiring 3D and 4D

experiments for

resolution.

Cost Lower Higher Highest

Table 1: General Comparison of ¹⁵N and ¹³C Labeling Strategies
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Parameter ¹⁵N Labeling ¹³C Labeling

Typical Protein Concentration 0.1 - 1.0 mM 0.1 - 1.0 mM

Achievable Labeling Efficiency >95% >95%

Chemical Shift Dispersion

(ppm)
~35 ppm (amide ¹⁵N)

~180 ppm (aliphatic and

aromatic ¹³C)

Relative Sensitivity (¹H

detection)
Good

Generally lower than ¹H-¹⁵N

due to faster relaxation, but

can be enhanced by

deuteration.

Table 2: Technical and Performance Comparison

Cost Analysis
A significant factor in the choice of labeling strategy is the cost of the isotopic precursors.

Uniform labeling in E. coli typically utilizes ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-

glucose as the sole carbon source. The price of U-¹³C₆ glucose is substantially higher than that

of ¹⁵NH₄Cl.
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Isotope
Source

Supplier
Catalog
Number

Quantity Price (USD)

Ammonium

Chloride (¹⁵N,

99%)

Cambridge

Isotope

Laboratories

NLM-467-10 10 g $942.18

D-Glucose (U-

¹³C₆, 99%)

Cambridge

Isotope

Laboratories

CLM-1396-1 1 g $322.00

D-Glucose (U-

¹³C₆, 99%)

Cambridge

Isotope

Laboratories

CLM-1396-10 10 g $3587.00

Protein

Expression

Bundle (2x10g

D-glucose ¹³C₆,

10g ammonium

chloride ¹⁵N)

Cambridge

Isotope

Laboratories

PEB-CN-10L 1 Kit
Contact for

pricing

Table 3: Cost Comparison of Isotopic Precursors (Prices as of late 2025, subject to change).[3]

[4][5][6][7][8][9][10]

Experimental Protocols
Uniform ¹⁵N Labeling of Proteins in E. coli
This protocol describes the uniform labeling of a target protein with ¹⁵N by overexpression in E.

coli grown in M9 minimal medium.

Materials:

E. coli strain carrying the expression plasmid for the target protein.

M9 minimal medium salts (5x stock).

¹⁵NH₄Cl (Ammonium Chloride, ¹⁵N, 99%).
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Glucose (unlabeled).

Trace metals solution.

MgSO₄ (1 M sterile solution).

CaCl₂ (1 M sterile solution).

Appropriate antibiotic.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a

single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

Main Culture Preparation: Prepare 1 L of M9 minimal medium by adding 200 mL of 5x M9

salts to 790 mL of sterile water. Autoclave and let it cool.

Addition of Supplements: Aseptically add the following sterile solutions to the cooled M9

medium:

1 g of ¹⁵NH₄Cl.

20 mL of 20% (w/v) glucose solution.

1 mL of trace metals solution.

2 mL of 1 M MgSO₄.

100 µL of 1 M CaCl₂.

The appropriate antibiotic to the final working concentration.

Inoculation and Growth: Inoculate the 1 L of M9 medium with the overnight starter culture.

Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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Expression: Continue to grow the cells for 3-5 hours at 37°C or overnight at a lower

temperature (e.g., 18-25°C) for improved protein solubility.

Harvesting and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at

-80°C or processed immediately for protein purification.

Uniform ¹³C,¹⁵N Double Labeling of Proteins in E. coli
This protocol is for the uniform double labeling of a target protein with both ¹³C and ¹⁵N.

Materials:

Same as for ¹⁵N labeling, with the exception of using [U-¹³C₆]-glucose instead of unlabeled

glucose.

Procedure: The procedure is identical to the ¹⁵N labeling protocol, with the following

modification in Step 3:

Instead of unlabeled glucose, add 2 g of [U-¹³C₆]-glucose to the 1 L of M9 medium.

Key NMR Experiments
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the most fundamental 2D

NMR experiment for ¹⁵N-labeled proteins. It provides a correlation between the amide proton

and its directly bonded nitrogen atom.

Purpose: To obtain a "fingerprint" of the protein, assess sample homogeneity, and study

interactions by monitoring chemical shift perturbations.

Typical Acquisition Time: 15 minutes to several hours, depending on the sample

concentration.[11]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates

protons with their directly attached ¹³C atoms. It is particularly useful for observing signals from

methyl groups, which are sensitive probes of protein structure and dynamics.

Purpose: To obtain information about the carbon backbone and side chains.
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Challenges: Lower sensitivity compared to ¹H-¹⁵N HSQC due to the lower gyromagnetic ratio

of ¹³C and faster relaxation.

Triple Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): These are 3D NMR

experiments performed on uniformly ¹³C,¹⁵N-labeled proteins. They form the basis for

sequential backbone resonance assignment.

Purpose: To link adjacent residues in the protein sequence by correlating the amide ¹H and

¹⁵N of one residue with the ¹³Cα and/or ¹³Cβ of the preceding and/or the same residue.

Requirement: Uniform ¹³C and ¹⁵N labeling is essential.

Visualizing the Workflow and Decision-Making
Process
The following diagrams, generated using the DOT language, illustrate the experimental

workflows for ¹⁵N and ¹³C labeling and a decision tree to guide the selection of an appropriate

labeling strategy.
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Caption: Experimental workflow for uniform ¹⁵N labeling of proteins.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b558797?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Labeling

Downstream Processing

NMR Analysis

Start: Target Protein Expression Vector in E. coli

Overnight Starter Culture (LB Medium)

Inoculate M9 Minimal Medium with ¹⁵NH₄Cl and U-¹³C₆-glucose

Grow cells to OD₆₀₀ ≈ 0.6-0.8

Induce with IPTG

Protein Expression

Harvest Cells

Purify ¹³C,¹⁵N-labeled Protein

Prepare NMR Sample

Perform NMR Experiments
(e.g., Triple Resonance)

Data Analysis for Structure Determination

Click to download full resolution via product page

Caption: Experimental workflow for uniform ¹³C,¹⁵N double labeling.
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What is the primary research question?

Assess protein folding and stability? Map ligand binding site? Determine 3D structure of a >15 kDa protein? Study side-chain dynamics?

¹⁵N Labeling ¹⁵N Labeling ¹³C,¹⁵N Double Labeling ¹³C,¹⁵N Double Labeling (or specific ¹³C labeling)

Click to download full resolution via product page

Caption: Decision tree for choosing a labeling strategy.

Conclusion
The choice between ¹⁵N and ¹³C labeling for protein NMR is dictated by the specific scientific

question, the size of the protein, and available resources. ¹⁵N labeling is a cost-effective and

powerful method for initial characterization, interaction studies, and dynamics of the protein

backbone. For high-resolution structure determination and detailed analysis of side chains,

especially for larger proteins, ¹³C labeling, usually in combination with ¹⁵N labeling, is

indispensable despite its higher cost. By carefully considering the trade-offs and following

established protocols, researchers can effectively leverage isotopic labeling to unlock the

wealth of information that NMR spectroscopy offers in the study of protein structure and

function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. protein-nmr.org.uk [protein-nmr.org.uk]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b558797?utm_src=pdf-body-img
https://www.benchchem.com/product/b558797?utm_src=pdf-custom-synthesis
https://protein-nmr.org.uk/solution-nmr/spectrum-descriptions/1h-15n-hsqc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

3. Cambridge Isotope Laboratories Ammonium Chloride (15N, 99%), 39466-62-1, | Fisher
Scientific [fishersci.com]

4. D-Glucose (U-Â¹Â³Câ��, 99%) - Cambridge Isotope Laboratories, CLM-1396-0.1MG
[isotope.com]

5. D-GLUCOSE | Eurisotop [eurisotop.com]

6. Ammonium chloride (Â¹â�µN, 99%) - Cambridge Isotope Laboratories, NLM-467-50
[isotope.com]

7. Cambridge Isotope Laboratories D-GLUCOSE (U-13C6, 99%), 25 G, 110187-42-3, |
Fisher Scientific [fishersci.com]

8. Cambridge Isotope Laboratories D-Glucose (U-13C6), 110187-42-3, 2g, Quantity: | Fisher
Scientific [fishersci.com]

9. D-Glucose (U-Â¹Â³Câ��, 99%) microbiological/pyrogen tested | Cambridge Isotope
Laboratories, Inc. [isotope.com]

10. Protein expression bundle; contains 2X10G D-glucose Â¹Â³Câ��, 10G ammonium
chloride Â¹â�µN - Cambridge Isotope Laboratories, PEB-CN-10L [isotope.com]

11. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]

To cite this document: BenchChem. [A Researcher's Guide to Isotopic Labeling in Protein
NMR: ¹⁵N vs. ¹³C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558797#n-labeled-versus-c-labeled-amino-acids-for-
protein-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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